N-(Benzofuran-2-YL)acetamide
Description
Contextualization within Benzofuran (B130515) Chemistry and Heterocyclic Systems
Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a prominent scaffold in a vast array of natural products and synthetic compounds. ontosight.aimdpi.commdpi.com The benzofuran nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in numerous molecules with diverse pharmacological activities. mdpi.com These activities include antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. ontosight.aisrce.hr The versatility of the benzofuran ring system allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with tailored biological functions. researchgate.netmdpi.com The incorporation of an acetamide (B32628) group at the 2-position of the benzofuran ring, as seen in N-(Benzofuran-2-YL)acetamide, introduces another layer of chemical functionality and potential for biological interaction.
Significance of Acetanilide (B955) Frameworks in Chemical Biology and Medicinal Chemistry
The acetanilide framework, characterized by a phenyl ring attached to an acetamido group (–NHCOCH3), has a long and storied history in medicinal chemistry. researchgate.net Acetanilide itself was one of the first synthetic analgesics and antipyretics, though its use has declined due to toxicity. researchgate.netsmolecule.com However, the acetanilide moiety remains a cornerstone in drug design, serving as a key structural component in a multitude of pharmaceutical agents. researchgate.netiscientific.org Derivatives of acetanilide have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. researchgate.netiscientific.orgresearchgate.net The amide linkage within the acetanilide structure is crucial for its biological activity, often participating in hydrogen bonding interactions with biological targets. rsc.org
Current Research Landscape and Emerging Trends Pertaining to this compound
Current research on this compound and its derivatives is focused on synthesizing new analogs and evaluating their potential as therapeutic agents. srce.hrwisdomlib.org A significant trend involves the one-pot multicomponent synthesis of N-(benzofuran-3-yl) acetamide scaffolds, which has proven to be an efficient method for generating a library of related compounds. wisdomlib.org These synthesized compounds are then screened for various biological activities, with a particular emphasis on their antioxidant and antibacterial properties. wisdomlib.org Studies have shown that the nature and position of substituents on the benzofuran and acetamide moieties can significantly influence the biological potency of these molecules. For instance, the presence of electron-donating groups has been shown to enhance the antioxidant activity of certain N-(benzofuran-3-yl) acetamide derivatives. wisdomlib.org Furthermore, research is exploring the anticonvulsant potential of benzofuran-acetamide scaffolds. srce.hr
Unaddressed Research Questions and Objectives for this compound
Despite the promising findings, several research questions regarding this compound remain unanswered. A primary objective for future research is to fully elucidate the structure-activity relationships (SAR) for its various biological activities. wisdomlib.org This involves synthesizing a broader range of derivatives with systematic structural modifications and correlating these changes with their biological effects. Another key area for investigation is the mechanism of action by which these compounds exert their therapeutic effects. wisdomlib.orgnih.gov While some studies have suggested potential mechanisms, such as radical scavenging for antioxidant activity, more in-depth mechanistic studies are required. wisdomlib.orgnih.gov Furthermore, the exploration of this compound derivatives for other therapeutic applications, beyond those already investigated, represents a significant avenue for future research. The development of scalable and environmentally friendly synthetic protocols for these compounds is also a crucial objective to facilitate their potential translation into clinical use. rsc.org
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C10H9NO2 | 175.18 | 65847-73-6 |
| Benzofuran | C8H6O | 118.13 | 271-89-6 |
| Acetanilide | C8H9NO | 135.16 | 103-84-4 |
| 2-Acetylbenzofuran | C10H8O2 | 160.17 | 1646-26-0 |
| N-(3-(Benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide | C25H21NO3 | 399.44 | Not Available |
Properties
IUPAC Name |
N-(1-benzofuran-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFTYPUMKHGTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzofuran 2 Yl Acetamide and Its Derivatives
Established Synthetic Pathways to the N-(Benzofuran-2-YL)acetamide Scaffold
Amidation Reactions and Catalytic Approaches for Amide Bond Formation
The formation of the acetamide (B32628) group in this compound typically involves the acylation of a 2-aminobenzofuran precursor. This transformation can be achieved through several well-established amidation protocols.
One of the most direct methods is the reaction of 2-aminobenzofuran with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
Alternatively, the amide bond can be formed by coupling 2-(benzofuran-2-yl)acetic acid with an amine in the presence of a coupling agent. For instance, the synthesis of various 2-(benzofuran-2-yl)acetamide derivatives has been accomplished by reacting 2-(benzofuran-2-yl)acetic acid with different aniline (B41778) derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the coupling agent in dichloromethane (B109758) (DCM). nih.gov This method is versatile and allows for the introduction of a wide range of substituents on the amide nitrogen.
Catalytic approaches for direct amidation between a carboxylic acid and an amine are also gaining prominence as they offer a more atom-economical alternative to the use of stoichiometric coupling reagents. nih.gov While specific examples for this compound are not extensively documented, general catalytic methods employing boronic acids, zirconium, or copper catalysts could potentially be applied. nih.gov These reactions often require elevated temperatures to drive off the water byproduct. nih.gov
A modular synthetic route to a variety of benzofuran-2-carboxamides has been developed, which involves a palladium-catalyzed C-H arylation at the C3 position of an N-(quinolin-8-yl)benzofuran-2-carboxamide, followed by a transamidation step. organic-chemistry.org This two-step, one-pot protocol allows for the diversification of the amide moiety by reacting an activated N-acyl-Boc-carbamate intermediate with various primary and secondary amines. organic-chemistry.org
| Amidation Method | Reactants | Reagents/Catalysts | Key Features |
| Acylation | 2-Aminobenzofuran, Acetyl chloride/Acetic anhydride | Base (e.g., Pyridine, Triethylamine) | Direct, high-yielding for simple acylations. |
| Coupling Agent Mediated | 2-(Benzofuran-2-yl)acetic acid, Amine | EDCI, DCC, etc. | Versatile for creating diverse amide derivatives. nih.gov |
| Catalytic Direct Amidation | 2-(Benzofuran-2-yl)acetic acid, Amine | Boronic acid, Zr, or Cu catalysts | Atom-economical, often requires high temperatures. nih.gov |
| Transamidation | C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides, Amine | Boc2O, DMAP | Modular, allows for late-stage diversification. organic-chemistry.org |
Strategies for Benzofuran (B130515) Ring Construction and Functionalization
The benzofuran ring is a key structural motif, and numerous methods have been developed for its synthesis. These strategies often involve the cyclization of appropriately substituted phenols. Common approaches include acid-catalyzed cyclizations, transition-metal-catalyzed transformations, photocyclizations, and radical cyclizations. organic-chemistry.org
Palladium- and copper-catalyzed reactions are particularly prevalent in benzofuran synthesis. For example, Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a powerful method for constructing the benzofuran core. nih.gov Heck-type cyclizations also represent a common strategy. organic-chemistry.org
The direct C-H functionalization of pre-formed benzofuran rings is an increasingly important strategy for introducing substituents and building molecular complexity. organic-chemistry.orgksu.edu.sa This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the benzofuran scaffold. Palladium catalysis has been effectively used to install a variety of aryl and heteroaryl substituents at the C3 position of the benzofuran ring through directed C-H arylation. organic-chemistry.org
| Benzofuran Synthesis Strategy | Key Reaction Type | Catalysts/Reagents | Description |
| Acid-Catalyzed Cyclization | Intramolecular dehydration | Strong acids (e.g., H2SO4, PPA) | Cyclization of substituted phenols bearing a side chain with a suitable functional group. organic-chemistry.org |
| Palladium/Copper-Catalyzed Cyclization | Sonogashira or Heck coupling followed by cyclization | Pd and/or Cu catalysts | Coupling of o-halophenols with alkynes or alkenes, followed by intramolecular ring closure. organic-chemistry.orgnih.gov |
| C-H Functionalization | Direct arylation, alkylation, etc. | Pd, Rh, Ru, or other transition metals | Introduction of substituents at specific positions of the benzofuran ring. organic-chemistry.orgksu.edu.sa |
| Photocylization/Radical Cyclization | Light-induced or radical-initiated ring closure | Photochemical conditions or radical initiators | Alternative methods for forming the benzofuran ring system. organic-chemistry.org |
Multi-Component Reactions (MCRs) in Scaffold Assembly
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs have been successfully employed to construct related benzofuran scaffolds.
For instance, a one-pot, three-component, catalyst-free procedure for the synthesis of highly functionalized benzofuran-2-carboxamides has been developed. acs.org This reaction utilizes commercially available amines, 2'-hydroxyacetophenones, and benzonitriles. Another example is the one-pot synthesis of N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds from substituted benzaldehydes, 2-acetyl benzofuran, and acetyl chloride in the presence of zinc oxide. nih.gov These examples highlight the potential of MCRs to rapidly generate libraries of substituted benzofuran derivatives.
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient synthetic methods. Microwave and ultrasonic irradiation have emerged as powerful tools to accelerate organic reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has been shown to be a valuable technique for the rapid synthesis of heterocyclic compounds. acs.org A fast and versatile microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides has been developed, demonstrating the efficiency of this technology in constructing the benzofuran scaffold. acs.org The use of microwave irradiation has also been reported to significantly reduce reaction times and improve yields in the synthesis of 2,3-disubstituted benzofurans via a one-pot, three-component reaction under Sonogashira conditions. nih.gov
Furthermore, microwave irradiation has been effectively used for the acylation of amines. researchgate.net This suggests that the final step in the synthesis of this compound, the acetylation of 2-aminobenzofuran, could be significantly accelerated using microwave technology. A microwave-assisted method for the acylation of various amines, alcohols, and phenols using solid-supported reagents has been developed, offering a clean and efficient procedure. nih.gov
Ultrasonic-Assisted Synthetic Strategies
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The use of ultrasound has been reported to facilitate a clean, one-pot synthesis of secondary amides from carboxylic acids and amines using ethyl chloroformate as a coupling agent. ksu.edu.sa This method has been applied to a range of aliphatic, aromatic, and heteroaromatic carboxylic acids and various amines, suggesting its potential applicability to the synthesis of this compound. ksu.edu.sa
In the context of benzofuran synthesis, a one-pot synthesis of 2-substituted benzofurans via sequential C-C coupling, C-Si bond cleavage, and subsequent tandem C-C/C-O bond-forming reactions has been developed under ultrasound irradiation. researchgate.net Additionally, a series of benzofuran-oxadiazole molecules with an S-alkylated amide linkage have been synthesized using ultrasonic irradiation, showcasing the utility of this technique in constructing complex benzofuran derivatives. mdpi.com
Solvent-Free or Environmentally Benign Reaction Conditions
In recent years, the principles of green chemistry have guided the development of new synthetic pathways for benzofuran derivatives. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. One-pot reactions, which allow for the synthesis of complex molecules in a single procedural step, are at the forefront of this effort. For instance, the synthesis of amino-substituted benzofuran skeletons has been achieved in high yields through a one-pot reaction involving substituted amines, salicylaldehydes, and calcium carbide, utilizing water and dimethyl sulfoxide (B87167) as the solvent system.
Another environmentally benign approach involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol (ChCl-EG). These solvents are biodegradable, have low toxicity, and can be recycled. The synthesis of benzofuran derivatives has been reported in good to excellent yields (70–91%) using a copper iodide catalyst in a DES medium. Furthermore, catalyst-free synthetic methods are gaining traction. One such method involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides to generate benzofuran heterocycles, completely avoiding the need for a metal catalyst.
Derivatization Strategies of the this compound Scaffold
The this compound core structure serves as a versatile template for the creation of a diverse library of derivatives. Strategic modifications to this scaffold can be made at the amide nitrogen, the acetamide methyl group, and the benzofuran moiety itself. Additionally, this scaffold can be hybridized with other heterocyclic systems to create novel molecular architectures.
Modifications at the Amide Nitrogen and Acetamide Methyl Group
The amide nitrogen of the this compound scaffold provides a key site for derivatization. The hydrogen atom on the amide can be substituted with a variety of functional groups to generate N-substituted derivatives. This is a common strategy to explore the chemical space around the core molecule. For example, the synthesis of 2-(benzofuran-2-yl)-N-(substituted-phenyl)acetamides involves the coupling of 2-(benzofuran-2-yl)acetic acid with various substituted anilines. This reaction is typically facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
While modifications at the amide nitrogen are prevalent, alterations to the acetamide methyl group are less common but offer another avenue for structural diversification. Such changes could involve halogenation or the introduction of other functional groups to modulate the electronic and steric properties of the molecule.
Substituent Effects on the Benzofuran Moiety
Structure-activity relationship (SAR) studies have shown that the introduction of electron-donating groups, such as methoxy (B1213986) or ethoxy groups, on an associated phenyl ring can enhance certain biological activities. nih.gov Conversely, the presence of electron-withdrawing groups, like chloro substituents, may be detrimental to activity in some contexts. nih.gov For instance, in a series of benzofuran derivatives, the presence of an acetyl group at the 2-position and a bromomethyl group at the 3-position was found to be crucial for activity and selectivity. nih.gov The lipophilicity of the molecule, a key parameter in drug design, is also significantly affected by the nature of the substituents on the benzofuran ring. nih.govmdpi.com Preliminary SAR studies suggest that the ester group at the C-2 position is a key site for cytotoxic activity, and the introduction of substituents at the 2-position phenyl group, as well as hydroxyl, halogen, and amino groups at the 5-position, is closely related to antibacterial activity. nih.gov
| Compound Series | Substituent Type | Position | Observed Effect | Reference |
|---|---|---|---|---|
| Benzofuran-Chalcone Hybrids | Electron-donating (e.g., -OCH3) | Phenyl Ring | Enhanced anticancer activity | nih.gov |
| Benzofuran-Triazole Hybrids | Electron-withdrawing (e.g., -Cl) | Phenyl Ring | Detrimental to anticancer activity | nih.gov |
| Halogenated Benzofurans | Bromo (-Br) | Furan (B31954) Ring | Increased lipophilicity | nih.gov |
| Benzofuran Spiro-pyrrolidines | Electron-donating | Various | Beneficial for inhibitory activity on cancer cells | mdpi.com |
| Benzofuran Spiro-pyrrolidines | Electron-withdrawing (-Cl, -Br) | Various | No significant improvement in activity | mdpi.com |
Hybridization with Other Heterocyclic Scaffolds
A powerful strategy for creating novel compounds with potentially enhanced properties is the hybridization of the this compound scaffold with other heterocyclic rings. This approach combines the structural features of two or more different heterocyclic systems, which can lead to synergistic effects.
Examples of this strategy include the synthesis of benzofuran-thiazole, benzofuran-triazole, and benzofuran-pyrazole hybrids. For instance, benzofuran–thiazolylhydrazone derivatives have been synthesized and evaluated as monoamine oxidase inhibitors. nih.gov In these compounds, the benzofuran core is linked to a thiazole (B1198619) ring through a hydrazone bridge. Similarly, benzofuran derivatives have been linked to 1,2,4-triazole (B32235) rings, with the resulting hybrids showing interesting biological profiles. nih.gov The synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines has been achieved through a one-pot, catalyst-free reaction, demonstrating an efficient way to create these hybrid molecules. mdpi.com
| Hybrid Scaffold | Synthetic Approach | Key Features | Reference |
|---|---|---|---|
| Benzofuran-Thiazole | Condensation of benzofuran-2-carbaldehyde with thiazolylhydrazines | Combines the structural motifs of benzofuran and thiazole | nih.gov |
| Benzofuran-Triazole | Multi-step synthesis involving the formation of a triazole ring from a benzofuran precursor | Incorporates the 1,2,4-triazole heterocycle | nih.gov |
| Benzofuran-Thiazol-imine | One-pot, catalyst-free reaction of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran | Efficient synthesis of a complex heterocyclic system | mdpi.com |
| Benzofuran-Pyrazole | Reaction of benzofuran chalcones with hydrazine (B178648) hydrate | Creates pyrazoline derivatives of benzofuran | nih.gov |
Spectroscopic and Structural Elucidation Methodologies
Advanced Spectroscopic Techniques for N-(Benzofuran-2-YL)acetamide Characterization
Spectroscopic methods are fundamental to the structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework.
For a related, more complex molecule, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, detailed ¹H and ¹³C NMR data have been reported, offering valuable comparative information. mdpi.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzofuran (B130515) ring system and the acetamide (B32628) group.
Acetamide Group: A singlet for the methyl (CH₃) protons would likely appear in the upfield region, around δ 2.0-2.2 ppm. The N-H proton of the amide would present as a singlet at a more downfield chemical shift, typically in the range of δ 8.0-11.0 ppm, the exact position being sensitive to solvent and concentration. mdpi.com
Benzofuran Ring: The protons on the benzene (B151609) portion of the benzofuran ring would resonate in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants depending on their relative positions. The proton on the furan (B31954) ring would also appear in this region, with a characteristic chemical shift.
In the related compound, N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, the N-acetyl methyl protons appear as a singlet at 2.14 ppm, and the NH proton gives a singlet at 11.07 ppm. mdpi.com Aromatic protons for this molecule are observed between 7.19 and 8.22 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.
Acetamide Group: The carbonyl carbon (C=O) of the acetamide group is expected to have a chemical shift in the range of δ 168-172 ppm. The methyl carbon will be found significantly upfield, typically around δ 20-25 ppm.
Benzofuran Ring: The carbons of the benzofuran system will show signals in the aromatic region (δ 100-160 ppm). The chemical shifts will be influenced by the heteroatom and the fused ring system.
For comparison, the ¹³C NMR spectrum of N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide shows the N-acetyl methyl carbon at 24.7 ppm and the carbonyl carbon at 169.0 ppm. mdpi.com
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning the proton and carbon signals of this compound. These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, which are crucial for confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetamide | -NH | 8.0 - 11.0 | - |
| -C=O | - | 168 - 172 | |
| -CH₃ | 2.0 - 2.2 | 20 - 25 | |
| Benzofuran | Aromatic CH | 7.0 - 8.0 | 100 - 130 |
| Aromatic C | - | 110 - 160 |
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition.
While the direct mass spectrum of this compound is not provided in the searched literature, analysis of related compounds can predict its behavior. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected. The fragmentation pattern would likely involve the cleavage of the amide bond and fragmentation of the benzofuran ring. The NIST WebBook provides the mass spectrum for the parent benzofuran, showing characteristic fragmentation that could be expected as part of the fragmentation of this compound. nist.gov
In a study of N-benzyl-N-(furan-2-ylmethyl)acetamide, a related amide, the molecular ion was detected, and major fragments arose from the rupture of the C-N bonds. scielo.br For N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, HRMS analysis identified the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts, confirming the molecular weight. mdpi.com
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Information Provided |
| [M]⁺ | 175.06 | Molecular Weight |
| [M+H]⁺ | 176.07 | Protonated Molecular Weight |
| Fragments | Various | Structural Information from Fragmentation Pattern |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the amide and for the aromatic C-H and C=C bonds of the benzofuran ring.
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
C=O Stretch (Amide I): A strong absorption band typically between 1630 and 1680 cm⁻¹ for the amide carbonyl group.
N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
C-O-C Stretch: Bands in the 1000-1300 cm⁻¹ region are characteristic of the furan ether linkage.
In the related compound, N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, an N-H absorption was observed at 3313 cm⁻¹, and carbonyl peaks were seen at 1764, 1692, and 1648 cm⁻¹. mdpi.com Another study on (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide reported a strong C=O absorption at 1689 cm⁻¹. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like benzofuran. The benzofuran moiety is expected to give rise to strong absorptions in the UV region. A study on a benzofuran-containing monomer, N-(2-Benzoyl-benzofuran-3-yl)-acrylamide, reported its maximum absorption wavelength, indicating the utility of UV-Vis spectroscopy for characterizing such compounds. dergi-fytronix.com Another report on benzofuran derivatives showed absorption bands around 290 nm with a shoulder at 325-350 nm. researchgate.net
Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopy | Functional Group/Transition | Expected Absorption Range |
| IR | N-H Stretch | 3200 - 3400 cm⁻¹ |
| C=O Stretch (Amide I) | 1630 - 1680 cm⁻¹ | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |
| C-O-C Stretch | 1000 - 1300 cm⁻¹ | |
| UV-Vis | π → π* | ~280 - 350 nm |
X-ray Crystallography as a Tool for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.
While a crystal structure for this compound itself has not been found in the searched literature, the crystal structure of a related derivative, 2-(5-Methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide, has been reported. iucr.org This study revealed that the molecule is non-planar, with the phenyl ring of the phenethylacetamide residue inclined to the benzofuran ring system by 84.8(3)°. iucr.org In the crystal, N—H⋯O hydrogen bonds link the molecules into chains, and π–π stacking interactions further stabilize the structure. iucr.org This suggests that this compound would likely also exhibit a non-planar conformation and engage in similar intermolecular hydrogen bonding and stacking interactions in the solid state.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. For this compound itself, which is an achiral molecule, these techniques are not applicable. However, if chiral centers were introduced into the molecule, for instance, through substitution on the acetamide group or the benzofuran ring, chiroptical spectroscopy would be essential for assessing the enantiomeric purity and determining the absolute configuration of the resulting stereoisomers. There is no information in the provided search results regarding chiral derivatives of this compound.
Reactivity Profiles and Reaction Mechanisms of N Benzofuran 2 Yl Acetamide
Electrophilic and Nucleophilic Reactivity of the Benzofuran (B130515) Ring
The benzofuran ring is an aromatic heterocycle that is generally electron-rich due to the lone pair of electrons on the oxygen atom being incorporated into the π-system. This characteristic makes it particularly susceptible to electrophilic attack.
Electrophilic Reactivity: The acetamido group (-NHCOCH₃) attached at the C2 position significantly influences the regioselectivity of electrophilic substitution reactions. The nitrogen atom's lone pair can be delocalized into the benzofuran ring, acting as a powerful activating group. This effect increases the electron density of the ring system, making it more reactive towards electrophiles than unsubstituted benzofuran.
In electrophilic aromatic substitution, the acetamido group is known to be an ortho, para-director on a benzene (B151609) ring. stackexchange.comlibretexts.org In the benzofuran system, it directs incoming electrophiles primarily to the adjacent C3 position of the furan (B31954) ring. The intermediate carbocation (a σ-complex) formed by attack at C3 is stabilized by resonance, including a structure where the positive charge is delocalized onto the adjacent nitrogen atom of the acetamido group.
A prime example of this reactivity is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.com When N-(Benzofuran-2-yl)acetamide is treated with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide), electrophilic substitution is expected to occur at the C3 position, yielding N-(3-formylbenzofuran-2-yl)acetamide after hydrolysis of the intermediate iminium salt. nrochemistry.com
Nucleophilic Reactivity: The benzofuran ring system is inherently electron-rich and, therefore, is not generally susceptible to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which the acetamido group is not. Consequently, direct nucleophilic attack on the carbon atoms of the benzofuran ring of this compound is not a characteristic reaction under normal conditions.
Transformations Involving the Amide Functional Group
The amide functional group in this compound can undergo several characteristic transformations, most notably hydrolysis and reduction.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: When heated with an aqueous acid, such as hydrochloric acid, the amide undergoes hydrolysis. The reaction proceeds by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are 2-aminobenzofuran (as its ammonium (B1175870) salt) and acetic acid. youtube.comlibretexts.org
Base-Promoted Hydrolysis: Heating the amide with an aqueous base, such as sodium hydroxide (B78521), also results in cleavage of the amide bond. The reaction involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process yields 2-aminobenzofuran and a salt of acetic acid (e.g., sodium acetate). libretexts.org
Reduction: Amides can be reduced to amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing the carbonyl group of the amide completely to a methylene (B1212753) group (-CH₂-). The reaction of this compound with LiAlH₄ in an appropriate solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, yields N-ethyl-benzofuran-2-amine.
| Reaction Type | Reagents and Conditions | Product(s) |
| Acidic Hydrolysis | aq. HCl, Δ | 2-Aminobenzofuran hydrochloride, Acetic acid |
| Basic Hydrolysis | aq. NaOH, Δ | 2-Aminobenzofuran, Sodium acetate |
| Reduction | 1. LiAlH₄ in ether2. H₂O workup | N-Ethyl-benzofuran-2-amine |
Photochemical Reactivity of this compound Derivatives
The photochemical reactivity of the benzofuran core primarily involves the C2-C3 double bond of the furan ring. tandfonline.com Benzofuran and its derivatives are known to undergo photochemical [2+2] cycloaddition reactions. tandfonline.com
One of the characteristic photochemical reactions is dimerization. Upon irradiation, typically with a mercury lamp, benzofuran can react with another molecule of a benzofuran derivative to form cross-dimers, resulting in the formation of a cyclobutane (B1203170) ring linking the two molecules. rsc.orgrsc.org These reactions are believed to proceed through an excited singlet state of the benzofuran molecule. rsc.org Another reported photochemical process is the Paterno-Büchi reaction, where benzofuran undergoes a [2+2] cycloaddition with a carbonyl compound to form an oxetane. tandfonline.com While these reactions are characteristic of the benzofuran ring, specific studies on this compound that detail the influence of the acetamido group on the photochemical outcome are not widely documented.
Mechanistic Investigations of this compound Reactions
The mechanisms for the key reactions of this compound are well-established in organic chemistry.
Mechanism of Vilsmeier-Haack Formylation:
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. nrochemistry.comwikipedia.org
Electrophilic Attack: The electron-rich benzofuran ring of this compound attacks the electrophilic carbon of the Vilsmeier reagent. As predicted by the activating effect of the 2-acetamido group, this attack occurs at the C3 position.
Aromatization and Hydrolysis: The resulting intermediate loses a proton to restore the aromaticity of the benzofuran ring, forming a new iminium salt. Subsequent hydrolysis of this iminium salt during aqueous workup yields the final 3-formyl product. jk-sci.com
Mechanism of Acid-Catalyzed Amide Hydrolysis:
Protonation: The carbonyl oxygen of the amide is reversibly protonated by the acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen atom (of the attacking water molecule) to the nitrogen atom, making the amino group a better leaving group (an amine instead of an amide anion).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-aminobenzofuran molecule.
Deprotonation: The resulting protonated carboxylic acid (acetic acid) loses a proton to yield the final neutral product.
Mechanism of Amide Reduction by LiAlH₄:
First Hydride Attack: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate with an oxygen-aluminum bond.
Elimination to Form Iminium Ion: This intermediate collapses, and the oxygen atom, coordinated to the aluminum species, is eliminated as a leaving group. This results in the formation of a transient, highly reactive iminium ion.
Second Hydride Attack: A second hydride ion from LiAlH₄ rapidly attacks the electrophilic carbon of the iminium ion, reducing it to the final amine product.
Theoretical and Computational Investigations of N Benzofuran 2 Yl Acetamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of molecules. For benzofuran (B130515) derivatives, these methods have been instrumental in understanding their stability, charge distribution, and interaction potential.
Density Functional Theory (DFT) is a widely used computational method that provides accurate results for the physico-chemical properties of various chemical and biological systems. physchemres.org It has been applied to study benzofuran derivatives to understand their electronic structure, reactivity, and spectroscopic properties. physchemres.orgresearchgate.net
DFT calculations are used to determine global and local reactivity descriptors, which help in predicting the reactive nature of compounds. physchemres.org Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include ionization potential, electron affinity, chemical potential, hardness, and electrophilicity. researchgate.net For instance, in a study of 1-benzofuran-2-carboxylic acid, a related compound, these parameters were calculated to elucidate its reactivity. researchgate.net
The distribution of HOMO and LUMO provides critical information about the charge transfer within the molecule. researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for identifying the sites for electrophilic and nucleophilic attack. researchgate.net These maps visualize the charge distribution and are used to predict how a molecule will interact with other species. researchgate.net
The table below shows quantum chemical parameters calculated for a related compound, 1-benzofuran-2-carboxylic acid, using DFT at the B3LYP/6-31G(d,p) level, which serve as an illustrative example of the data obtainable for benzofuran derivatives.
| Parameter | Value (eV) |
| E HOMO | -5.631 |
| E LUMO | -1.632 |
| Ionization potential (I) | 5.631 |
| Electron affinity (A) | 1.632 |
| Chemical potential (µ) | -3.999 |
| Softness (ζ) | 11.49 |
| Electrophilicity (ω) | 3.374 |
| Data derived from a study on 1-benzofuran-2-carboxylic acid. researchgate.net |
Ab initio methods, such as the Hartree-Fock method, have been employed to obtain fully optimized geometric parameters for various drug molecules, including acetamide (B32628) derivatives. nih.gov These calculations are also used to predict vibrational frequencies and to investigate the effects of solvents and hydrogen bonding. nih.gov By comparing calculated spectroscopic data (like FT-IR and NMR) with experimental results, the accuracy of the computational model can be validated. researchgate.netresearchgate.net For example, DFT methods have been successfully used to simulate the vibrational frequencies and geometric parameters of 1-benzofuran-2-carboxylic acid, showing good agreement with experimental X-ray diffraction and FT-IR data. researchgate.net Similarly, for the monomer N-(2-acetyl-benzofuran-3-yl)acrylamide, quantum chemical calculations were used to determine structural, vibrational, and electronic properties. researchgate.net
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. semanticscholar.org These methods are crucial in drug discovery for screening libraries of compounds to identify potential drug candidates. semanticscholar.org
For benzofuran derivatives, molecular docking has been used to investigate their potential as inhibitors of various enzymes and receptors. For example, novel benzofuran hybrids have been studied computationally as potential dual PI3K/VEGFR-2 inhibitors in cancer therapy. nih.gov In another study, benzofuran-based carbazole (B46965) derivatives were docked against SARS-CoV-2 proteins to evaluate their antiviral potential. semanticscholar.org These studies typically involve:
Receptor Preparation: Obtaining the 3D structure of the target protein from databases like the Protein Data Bank (PDB).
Ligand Preparation: Generating the 3D structure of the compound and optimizing its geometry.
Docking Simulation: Placing the ligand into the active site of the receptor and scoring the different poses based on binding energy and interactions. pharmpharm.ru
Analysis: Examining the binding modes, key interactions (like hydrogen bonds and hydrophobic interactions), and comparing the binding affinity to standard drugs. semanticscholar.orgpharmpharm.ru
The results from docking studies can provide a molecular view of ligand-receptor interactions, which is essential for designing new compounds with improved activity. semanticscholar.org For instance, N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide, a related amide structure, were shown through molecular docking to have a high affinity for the binding sites of GABA-A and AMPA receptors. pharmpharm.ru
Conformational Analysis of N-(Benzofuran-2-YL)acetamide
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. slideshare.net For molecules with amide bonds, like this compound, the restricted rotation around the N-CO bond can lead to the existence of different rotational isomers (rotamers), such as cis and trans conformations. scielo.brresearchgate.net
The conformational behavior of tertiary amides similar to this compound has been studied using a combination of NMR spectroscopy and DFT calculations. scielo.brscielo.brresearchgate.net For N-benzyl-N-(furan-2-ylmethyl)acetamide, experimental NMR spectra revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.brscielo.br DFT calculations predicted the existence of multiple stable conformations (both Z and E structures), and the calculated NMR chemical shifts for the most abundant conformers showed good agreement with the experimental data. scielo.brscielo.brresearchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the conformational landscape and the interconversion dynamics between different rotamers in solution. scielo.brscielo.br
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
In a 2D-QSAR study of benzofuran-based vasodilators, a statistically significant model was developed to describe the bioactivity of the synthesized analogs. nih.gov The model used various molecular descriptors calculated from the chemical structures to predict the IC50 values. The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (R²cv), and the Fisher test value (F). nih.gov
The process of QSAR modeling typically involves:
Data Set Preparation: Compiling a series of compounds with known biological activities.
Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound.
Model Building: Using statistical methods like multiple linear regression (MLR) to build a model that correlates a subset of descriptors with the observed activity. nih.gov
Model Validation: Assessing the statistical significance and predictive power of the model. nih.gov
QSAR studies on benzofuran derivatives have successfully identified key structural features and physicochemical properties that influence their biological activities, guiding the design of new, more potent compounds. nih.gov
Biological Activity and Mechanistic Insights
In Vitro Biological Evaluation Methodologies for N-(Benzofuran-2-YL)acetamide Derivatives
A variety of in vitro methods are employed to assess the biological activity of this compound derivatives, ranging from enzyme-specific assays to complex cell-based models.
Enzyme inhibition assays are fundamental in determining the specific molecular targets of this compound derivatives. For instance, benzofuran (B130515)–thiazolylhydrazone derivatives have been evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes, MAO-A and MAO-B, using fluorometric methods. acs.orgnih.gov In one study, all synthesized compounds showed a more potent and selective inhibition of the MAO-A enzyme. acs.orgnih.gov The most active compound, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, exhibited an IC50 value of 0.07 µM against MAO-A, comparable to the reference drug clorgyline. acs.org
Similarly, a series of benzofuran derivatives were synthesized and tested for their inhibitory activity against sirtuins (SIRT1-3), a class of NAD+-dependent deacetylases. mdpi.comnih.gov An enzymatic assay using AMC-tagged deacetylation substrates revealed that the compounds selectively inhibited SIRT2 over SIRT1 and SIRT3, with IC50 values in the micromolar range. nih.gov
Target identification for bioactive compounds can be approached through several strategies. frontiersin.org Affinity-based methods, such as chemical probing, involve modifying the compound to include a reporter moiety that allows for the identification of its binding partners in a cellular proteome. frontiersin.org Another approach is activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of specific enzyme targets. frontiersin.org While these specific techniques have not been extensively reported for this compound derivatives, they represent powerful tools for elucidating their molecular targets. frontiersin.org
Table 1: Enzyme Inhibition Data for this compound Derivatives
| Compound Class | Target Enzyme | Most Active Compound | IC50 Value | Reference |
| Benzofuran–thiazolylhydrazone | MAO-A | 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | 0.07 ± 0.01 μM | acs.org |
| Benzofuran–thiazolylhydrazone | MAO-B | 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | 0.75 ± 0.03 μM | nih.gov |
| 6-methoxy-2-((benzyl)sulfonyl)benzofuran | SIRT2 | 6-methoxy-2-((4-cyanobenzyl)sulfonyl)benzofuran (7e) | 3.81 μM | nih.gov |
Cell-based assays are critical for understanding how these derivatives affect cellular processes. Cytotoxicity and cell viability are commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. acs.orgnih.gov This colorimetric assay measures the metabolic activity of cells, which corresponds to the number of viable cells. abcam.com Studies have tested benzofuran derivatives against various human cancer cell lines, including leukemia (K562, MOLT-4), cervix carcinoma (HeLa), hepatocellular carcinoma (HepG2), and lung cancer (A549), as well as normal cell lines like human umbilical vein endothelial cells (HUVEC) and mouse embryonic fibroblasts (NIH3T3). acs.orgnih.govnih.govresearchgate.netnih.gov
For example, certain brominated derivatives of benzofuran were found to be selectively toxic toward human leukemia cells. nih.gov In another study, two derivatives, compounds 6 and 8 , demonstrated high selective toxicity in K562 leukemia cells with IC50 values of 2.94 µM and 2.59 µM, respectively, while showing significantly less toxicity in normal HaCaT cells. nih.gov
The trypan blue exclusion assay is another method used to assess cell viability by distinguishing between viable cells, which can exclude the dye, and non-viable cells with compromised membranes, which take up the dye. nih.govresearchgate.net Beyond general viability, assays can probe specific cellular pathways. Studies have shown that some benzofuran derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This can be investigated by analyzing the distribution of phosphatidylserine in the cell membrane or by measuring the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways. nih.gov
Receptor binding assays are used to determine the affinity and selectivity of compounds for specific receptors. A derivative, N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide, was identified as an agonist for the MT1 and MT2 melatonin receptors. nih.gov Its binding affinity and functional activity were likely determined using radioligand binding assays and functional assays measuring cyclic AMP levels. nih.gov Another study synthesized a series of benzofurans with an N-methyl-2-pyrrolidinyl group at position C(2) or C(3) and tested their binding affinity for α4β2 and α3β4 nicotinic acetylcholine receptors (nAChRs). unimi.it These studies are crucial for identifying compounds that can modulate receptor activity for therapeutic benefit. nih.govunimi.it
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. These studies involve systematically modifying the chemical structure of the derivatives and assessing how these changes affect their potency and selectivity. nih.gov
SAR studies have revealed that the type and position of substituents on the benzofuran ring system are critical for biological activity. nih.gov
Anticancer Activity : Substitutions at the C-2 position of the benzofuran ring have been found to be crucial for cytotoxic activity. nih.gov The introduction of halogen atoms such as chlorine, bromine, or fluorine into the benzofuran structure often leads to a significant increase in anticancer properties. nih.gov For N-(substituted-phenyl)-acetamide derivatives, the presence of a meta-methoxy or para-ethoxy group on the phenyl ring was shown to enhance anticancer activity. Conversely, having two electron-withdrawing chloro groups at the ortho and para positions of the phenyl ring was detrimental to this activity. nih.gov
Enzyme Inhibition : In the case of SIRT2 inhibitors, derivatives with a fluoro group at the 6-position of the benzofuran ring generally showed better inhibitory activity than those with a methoxy (B1213986) group. mdpi.comnih.gov For MAO-A inhibitors, the presence of electron-withdrawing groups on the phenyl ring of benzofuran–thiazolylhydrazone derivatives was found to increase inhibitory activity. The derivative with 2,4-dichloro substitution was the most potent. acs.orgnih.gov
Table 2: SAR Insights for Benzofuran Derivatives
| Activity | Favorable Substituents | Unfavorable Substituents | Reference |
| Anticancer | Halogens (Cl, Br, F) on benzofuran core; meta-methoxy or para-ethoxy on phenylacetamide ring | ortho, para-dichloro on phenylacetamide ring | nih.gov |
| SIRT2 Inhibition | 6-fluoro group on benzofuran core | 6-methoxy group on benzofuran core | nih.gov |
| MAO-A Inhibition | Electron-withdrawing groups (e.g., 2,4-dichloro) on phenyl ring of thiazolylhydrazone moiety | --- | acs.orgnih.gov |
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comdovepress.com This model then serves as a template for designing new, more potent ligands. dovepress.com
For a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives with anticonvulsant activity, a pharmacophore model was developed. researchgate.net The generated model identified key features and their spatial relationships necessary for activity, which can guide the design of new anticonvulsant agents. researchgate.net
In the design of SIRT2 inhibitors, docking studies predicted that the oxygen atom of the benzofuran moiety forms a crucial hydrogen bond with Gln167 and Arg97 in the enzyme's active site. nih.gov The sulfone group at the 2-position also formed strong hydrogen bonds with other residues. nih.gov These insights into ligand-target interactions are fundamental principles that guide the rational design of more effective and selective inhibitors. nih.govdovepress.com
Preclinical In Vivo Studies (Animal Models Focused on Mechanism)
Information regarding preclinical in vivo studies in animal models for this compound is not present in the available scientific literature. Therefore, its pharmacodynamic profile and target engagement in biological systems have not been characterized. While other substituted benzofuran acetamides have been evaluated in animal models for various activities, such as melatonin receptor agonism or antihyperlipidemic effects, these compounds are structurally distinct from this compound.
No data from pharmacodynamic studies of this compound in animal models are available. Such studies would be necessary to understand the compound's effects on the body and its mechanism of action over time.
There is no available information from target engagement studies to confirm the interaction of this compound with specific biological targets in vivo.
Advanced Applications and Material Science Potential
N-(Benzofuran-2-YL)acetamide as a Chemical Probe for Biological Systems
While the broader class of benzofuran (B130515) derivatives has been explored for use as photochemical probes, specific studies detailing the application of this compound as a chemical probe are not extensively documented. However, closely related benzofuran-acetamide structures have been identified as potential probe molecules. For instance, derivatives can be used in analytical methods to investigate biological pathways and help elucidate the mechanisms of certain diseases. smolecule.com This suggests a potential, yet underexplored, role for this compound in similar applications, contingent on further research into its specific molecular interaction and signaling capabilities within biological environments.
Integration of this compound in Functional Materials Research
The integration of benzofuran derivatives into functional materials is an active area of research, leveraging the rigid, planar structure and electronic properties of the benzofuran core. These compounds have been incorporated into novel polymers and other materials to enhance their thermal and optical characteristics. researchgate.net Although specific examples of this compound being integrated into functional materials are not prominent in the literature, the inherent properties of its scaffold make it a candidate for such applications.
Table 1: Electronic Properties of a Related Benzofuran Derivative
| Property | Value | Compound |
|---|---|---|
| Direct Optical Band Gap | 2.80 eV | Benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone researchgate.net |
| Electrical Conduction Mechanism | p-type | Benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone researchgate.net |
| Thermal Activation Energy (E1) | 3.90 eV | Benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone researchgate.net |
This table presents data for a structurally related compound to illustrate the electronic properties characteristic of the benzofuran scaffold.
The structure of this compound, featuring a benzofuran ring and an acetamide (B32628) group, is conducive to forming ordered, non-covalent supramolecular assemblies. The acetamide moiety provides hydrogen-bonding potential, while the benzofuran core allows for π–π stacking interactions. smolecule.com
Crystallographic studies of analogous compounds provide insight into these interactions. For example, the crystal structure of 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide reveals that molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, which generate distinct chain and helical structures. nih.gov Similarly, π–π stacking interactions have been observed between the benzofuran and triazole rings of neighboring molecules in other derivatives, with centroid-to-centroid distances measured at 3.679 Å. mdpi.com These findings underscore the capacity of the this compound scaffold to self-assemble into higher-order structures, a key feature for the development of smart materials and crystal engineering.
This compound in Analytical Chemistry Methodologies
The potential use of benzofuran-acetamide derivatives extends to analytical chemistry. A structurally similar compound, 2-(1-benzofuran-2-yl)-N-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]acetamide, has been noted for its potential application as a probe molecule in analytical methods designed to detect and quantify specific analytes. smolecule.com Such applications often rely on the molecule's ability to selectively interact with a target analyte, producing a measurable signal, such as a change in fluorescence or absorbance. The development of this compound-based methodologies would depend on identifying specific and robust interactions with target molecules of analytical interest.
Role as a Lead Compound for Preclinical Drug Discovery
The this compound scaffold is a cornerstone for the development of new therapeutic agents, serving as a lead compound in preclinical drug discovery. nih.gov The benzofuran moiety is present in numerous natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities. nih.govpharmatutor.org Researchers have synthesized and evaluated various derivatives for numerous therapeutic targets, demonstrating the versatility of this chemical framework. nih.gov
Reported biological activities for compounds built upon the benzofuran-acetamide core include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties. smolecule.comnih.gov For example, specific derivatives have been synthesized as orally bioavailable agonists for MT1 and MT2 melatonin receptors. nih.gov Other research has focused on developing novel benzofuran derivatives as dual inhibitors of PI3K and VEGFR-2 for cancer therapy. nih.gov Furthermore, computational and synthetic studies have explored benzofuran-based acetamide derivatives as potential agents against SARS-CoV-2 by targeting key viral proteins. nih.gov These diverse findings highlight the significant role of the this compound structure as a foundational element for generating novel drug candidates. nih.gov
Table 2: Investigated Preclinical Applications of Benzofuran-Acetamide Derivatives
| Derivative Class | Therapeutic Target/Application | Key Findings |
|---|---|---|
| N-phenylacetamide linked benzofurans | Anticancer (PI3K/VEGFR-2 Inhibition) | Showed strong activity against HePG2 and MCF-7 cell lines; dual inhibitory effect. nih.gov |
| Benzofuran-tethered triazolylcarbazoles | Anti-SARS-CoV-2 | Derivatives exhibited strong binding affinities to key viral proteins (Mpro, spike glycoprotein, RdRp) in docking studies. nih.gov |
| N-cyclopropylmethyl-acetamide derivatives | Melatonin Receptor Agonist | Synthesized as an orally bioavailable agonist at MT1 and MT2 receptors. nih.gov |
| N-(Azetidin-3-yl)acetamide derivatives | Anticancer, Anti-inflammatory | Found to inhibit the growth of cancer cells in vitro and in vivo. smolecule.com |
Future Perspectives and Emerging Research Directions
Development of Next-Generation N-(Benzofuran-2-YL)acetamide Analogs
The development of next-generation this compound analogs is a key area of future research, with a focus on optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules. nih.govnih.gov Earlier SAR studies on benzofuran (B130515) derivatives have indicated that substitutions at the C-2 position are critical for their cytotoxic activity. nih.gov The core strategy involves the systematic modification of the this compound scaffold to enhance its therapeutic potential.
Key modifications being explored include:
Substitution on the Benzofuran Ring: Introducing various substituents on the benzene (B151609) ring of the benzofuran nucleus can significantly impact biological activity. For instance, the inclusion of hydrophilic groups like piperidine can improve physicochemical properties. nih.gov
Hybridization with Other Pharmacophores: Combining the this compound moiety with other known pharmacologically active scaffolds, such as triazoles or carbazoles, presents a promising approach to develop hybrid molecules with potentially synergistic or novel biological activities. nih.gov
A study on benzofuran-2-carboxamide derivatives as immunomodulatory agents blocking the CCL20-induced chemotaxis identified that C4 and C5-substituted derivatives were the most effective inhibitors. nih.gov In another example, a series of benzofuran–thiazolylhydrazone derivatives were synthesized and evaluated as monoamine oxidase inhibitors, highlighting the potential for diverse biological applications through structural modifications. acs.org
The table below summarizes some examples of this compound analogs and the impact of their structural modifications on biological activity.
| Analog | Modification | Observed Biological Activity | Reference |
| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide | Addition of a substituted phenylsulfonamide and a piperidine moiety | Significant antiproliferative activity and selective inhibition of the HIF-1 pathway | nih.gov |
| Benzofuran triazole derivatives | Hybridization with a triazole ring | Excellent thrombolysis activity with minimal toxicity | nih.gov |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | Methoxy (B1213986) substitution on the benzofuran ring and various substitutions on the N-phenyl ring | Neuroprotective and antioxidant activities | researchgate.net |
| N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide | Addition of a cyclopropylmethyl group and a phenylbutyl chain | Orally bioavailable melatonin receptor agonist | nih.gov |
Integration with Advanced Screening Technologies
The discovery and development of novel this compound analogs will be significantly accelerated by the integration of advanced screening technologies. High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms that enable the rapid evaluation of large libraries of compounds for desired biological activities. nih.govresearchgate.net
High-Throughput Screening (HTS): HTS allows for the automated testing of thousands of compounds in a short period. For this compound analogs, HTS can be employed to:
Identify initial "hit" compounds with a desired biological activity from a large and diverse chemical library.
Perform preliminary SAR studies by screening a focused library of analogs.
Assess compound activity against specific molecular targets in biochemical or cell-based assays.
High-Content Screening (HCS): HCS, also known as automated microscopy and image analysis, provides more detailed information about the effects of compounds on cells. nih.gov This technology can be used to:
Evaluate multiple cellular parameters simultaneously, such as cell viability, apoptosis, and subcellular localization of proteins. nih.gov
Identify compounds that induce a specific cellular phenotype.
Gain insights into the mechanism of action of active compounds. nih.gov
For example, HCS could be used to screen a library of this compound analogs for their ability to inhibit cancer cell proliferation while simultaneously monitoring for off-target cytotoxic effects on healthy cells. This multiparametric analysis provides a more comprehensive understanding of a compound's biological profile early in the drug discovery process.
Expansion into Novel Areas of Biological Research (Mechanistic and Target-Oriented)
While the initial research on this compound and its analogs may have focused on a specific therapeutic area, there is a significant opportunity to expand their investigation into novel areas of biological research. The inherent versatility of the benzofuran scaffold suggests that its derivatives may possess a wide range of pharmacological activities. rsc.org
Future research will likely focus on:
Exploring a Broader Range of Therapeutic Areas: Benzofuran derivatives have shown promise as anticancer, anti-inflammatory, neuroprotective, and antiviral agents. nih.govresearchgate.net Systematic screening of this compound analogs in various disease models could uncover new therapeutic applications.
Identifying Novel Molecular Targets: A key aspect of future research will be the identification of the specific molecular targets through which this compound analogs exert their biological effects. Techniques such as affinity chromatography, proteomics, and computational modeling can be employed to identify and validate these targets. For instance, recent studies have identified benzofuran derivatives as inhibitors of the CCL20/CCR6 axis and dual PI3K/VEGFR2 inhibitors. nih.govnih.gov
Elucidating Mechanisms of Action: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound modulates the target's function and the downstream cellular consequences. This knowledge is crucial for optimizing lead compounds and for the development of more effective and safer drugs.
The following table highlights some of the novel biological targets and mechanisms of action that are being explored for benzofuran derivatives.
| Biological Target/Mechanism | Therapeutic Area | Example of Benzofuran Derivative | Reference |
| CCL20/CCR6 axis inhibition | Inflammatory Bowel Diseases, Colorectal Cancer | Benzofuran-2-carboxamide derivatives | nih.gov |
| Dual PI3K/VEGFR2 inhibition | Cancer | Benzofuran hybrids | nih.gov |
| Monoamine Oxidase (MAO) inhibition | Neurodegenerative Diseases | Benzofuran–thiazolylhydrazone derivatives | acs.org |
| Melatonin Receptor (MT1/MT2) agonism | Sleep Disorders | N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide | nih.gov |
Sustainable Synthesis and Biocatalytic Approaches
In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research will increasingly focus on the development of sustainable and environmentally benign methods for the synthesis of this compound and its analogs. nih.govacs.org Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.
Emerging sustainable approaches include:
Catalytic Methods: The use of transition metal catalysts (e.g., palladium, copper) and organocatalysts can facilitate the efficient and selective synthesis of the benzofuran ring system under milder conditions. nih.govacs.org Recent reviews have highlighted innovative catalytic strategies for benzofuran synthesis. nih.govacs.org
One-Pot Reactions: Designing synthetic routes that involve multiple reaction steps in a single pot can reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. nih.gov
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of green synthesis. acs.org
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. Biocatalytic approaches are being explored for the synthesis of various heterocyclic compounds, and their application to this compound synthesis holds significant promise. researchgate.net A study demonstrated the successful green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol using a whole-cell biocatalyst. researchgate.net
Q & A
Q. Advanced
- NMR : H and C NMR resolve benzofuran protons (δ 6.8–7.8 ppm) and acetamide carbonyl signals (δ 168–170 ppm). Discrepancies in integration ratios may arise from tautomerism; deuterated DMSO or variable-temperature NMR can clarify dynamic equilibria.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks. Contradictions between calculated and observed masses may indicate impurities or hydration states.
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as shown for N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl)]benzamide .
How do structural modifications to the benzofuran or acetamide moieties influence the biological activity of these compounds?
Q. Advanced
- Benzofuran Modifications : Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhance antifungal activity by increasing membrane permeability. Conversely, methoxy groups at the 6-position improve anticancer potency via ROS generation.
- Acetamide Modifications : Substituting the acetamide nitrogen with aromatic amines (e.g., 4-hydroxyphenyl) boosts anti-inflammatory activity, while alkyl chains improve CNS penetration. Structure-activity relationship (SAR) studies using MTT assays on HCT-116 or MCF-7 cell lines validate these trends .
What are the key safety considerations when handling this compound in laboratory settings?
Q. Basic
- Inhalation/Contact : Use fume hoods and nitrile gloves. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with sodium bicarbonate before disposal.
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
What in vitro assays are suitable for evaluating the pharmacological potential of this compound derivatives?
Q. Advanced
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC values calculated using nonlinear regression.
- Antioxidant Potential : DPPH radical scavenging assays (IC < 50 μM indicates high activity).
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with kinetic parameters () determined via Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
